3,5-dichloro-N-(4-piperidinophenyl)benzenecarboxamide
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Overview
Description
3,5-dichloro-N-(4-piperidinophenyl)benzenecarboxamide is a chemical compound with the molecular formula C18H18Cl2N2O and a molecular weight of 349.25432 g/mol . This compound is known for its unique structure, which includes a piperidine ring attached to a phenyl group, and two chlorine atoms positioned at the 3 and 5 locations on the benzene ring .
Preparation Methods
The synthesis of 3,5-dichloro-N-(4-piperidinophenyl)benzenecarboxamide typically involves the reaction of 3,5-dichlorobenzoic acid with 4-piperidinophenylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3,5-dichloro-N-(4-piperidinophenyl)benzenecarboxamide undergoes various chemical reactions, including:
Scientific Research Applications
3,5-dichloro-N-(4-piperidinophenyl)benzenecarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(4-piperidinophenyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
3,5-dichloro-N-(4-piperidinophenyl)benzenecarboxamide can be compared with other similar compounds, such as:
3,5-dichlorobenzoic acid: This compound shares the same benzene ring with chlorine atoms at the 3 and 5 positions but lacks the piperidine and phenyl groups.
4-piperidinophenylamine: This compound contains the piperidine and phenyl groups but lacks the dichlorobenzene ring.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
3,5-dichloro-N-(4-piperidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c19-14-10-13(11-15(20)12-14)18(23)21-16-4-6-17(7-5-16)22-8-2-1-3-9-22/h4-7,10-12H,1-3,8-9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWBOCHJZMCITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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